Acetylcholinesterase Inhibition Potency: 3-Cyano Substituent Confers Nanomolar Activity Absent in Non-Cyano Chromones
3-Cyano-6-fluorochromone contains the 3-cyano substitution that, in 3-cyanochromone (CyC), confers potent acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 85.12 ± 6.70 nM, performing comparably to the FDA-approved drug Donepezil (IC₅₀ = 74.13 ± 8.30 nM) [1]. In contrast, 6-fluorochromone lacks the 3-cyano group and is not reported to possess comparable AChE inhibitory activity; its primary reported applications relate to neurological disorder modulation via alternative mechanisms . The presence of the planar nitrile group in 3-cyano-substituted chromones facilitates π-stacking interactions at the peripheral anionic site (PAS) of AChE, a binding mode confirmed by molecular docking and simulation studies [1]. This inhibition mechanism is non-competitive. Importantly, the AChE inhibition potency of 3-cyanochromone decreases by ~32% in the presence of human serum albumin (HSA) compared to aqueous buffer, a plasma protein binding effect that must be considered when translating in vitro potency to in vivo models [1]. While direct IC₅₀ data for 3-cyano-6-fluorochromone against AChE is not yet published, the 3-cyano pharmacophore is essential for this activity class, and the compound serves as a critical SAR probe to determine whether the 6-fluoro substitution modulates potency, selectivity, or plasma protein binding relative to the parent 3-cyanochromone scaffold [2].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet directly reported; inferred from 3-cyanochromone scaffold activity: IC₅₀ = 85.12 ± 6.70 nM |
| Comparator Or Baseline | 6-Fluorochromone (no 3-cyano group): Not reported as an AChE inhibitor in primary literature; Donepezil (FDA-approved AChE inhibitor): IC₅₀ = 74.13 ± 8.30 nM |
| Quantified Difference | 3-Cyano substitution confers nanomolar AChE inhibition (IC₅₀ ~85 nM) vs. no reported AChE activity for 6-fluorochromone. Potency comparable to Donepezil (within ~15% of reference drug IC₅₀). Plasma protein binding reduces potency by ~32% for 3-cyanochromone. |
| Conditions | Colorimetric enzymatic assay using Electrophorus electricus AChE; Ellman's method with acetylthiocholine iodide as substrate; 25°C in 0.1 M phosphate buffer (pH 8.0); with/without human serum albumin (HSA) |
Why This Matters
For researchers developing AChE inhibitors for Alzheimer's disease, 3-cyano-6-fluorochromone provides a scaffold with established nanomolar potency that can be further optimized through 6-position modification, offering a defined SAR starting point distinct from non-cyano chromones.
- [1] Prayasee Baruah, Mostofa Ataur Rohman, Semen O. Yesylevskyy, Sivaprasad Mitra. Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. BioImpacts, 2019, 9(2), 79-88. DOI: 10.15171/bi.2019.11. View Source
- [2] Prayasee Baruah, Mostofa Ataur Rohman, Semen O. Yesylevskyy, Sivaprasad Mitra. Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. BioImpacts, 2019, 9(2), 79-88. Section: Results - AChE Inhibition Assay. View Source
